6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine
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Overview
Description
6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural and synthetic compounds .
Preparation Methods
The synthesis of 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine typically involves the formation of the thiazole ring followed by the attachment of the heptan-2-amine moiety. One common synthetic route involves the reaction of a thiazole precursor with a suitable alkylating agent under controlled conditions . Industrial production methods may involve bulk synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.
Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products
Mechanism of Action
The mechanism of action of 6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6-Methyl-N-(thiazol-5-ylmethyl)heptan-2-amine can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
Molecular Formula |
C12H22N2S |
---|---|
Molecular Weight |
226.38 g/mol |
IUPAC Name |
6-methyl-N-(1,3-thiazol-5-ylmethyl)heptan-2-amine |
InChI |
InChI=1S/C12H22N2S/c1-10(2)5-4-6-11(3)14-8-12-7-13-9-15-12/h7,9-11,14H,4-6,8H2,1-3H3 |
InChI Key |
SQERZZCQZATRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NCC1=CN=CS1 |
Origin of Product |
United States |
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